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Abstract

This document provides detailed experimental procedures for the photocyclization of ortho-
alkylated fluorinated acetophenones to form highly strained benzocyclobutenols. This class of
reaction is of significant interest for applications in solar energy storage and as a synthetic tool
for accessing unique molecular scaffolds.[1][2][3][4] The protocols outlined below cover the
synthesis of fluorinated acetophenone precursors and their subsequent photochemical
conversion. Emphasis is placed on the role of the trifluoromethyl group in promoting efficient
cyclization and enhancing product stability.[1][2][3][4] Quantitative data on reaction yields are
presented, and detailed experimental setups are described.

Introduction

The photochemical intramolecular hydrogen abstraction by an excited carbonyl group, known
as the Norrish-Yang reaction, is a powerful tool in organic synthesis. In the case of ortho-
alkylated acetophenones, this reaction proceeds via a 1,5-hydrogen atom transfer to form a
biradical intermediate, which can then cyclize to a benzocyclobutenol. The introduction of
fluorine atoms, particularly a trifluoromethyl group, on the acetyl moiety has been shown to
significantly improve the efficiency and yield of this photocyclization.[1][2][3][4] This is attributed
to the electron-withdrawing nature of the trifluoromethyl group, which enhances the
electrophilicity of the carbonyl oxygen in the excited state, thereby facilitating the initial
hydrogen abstraction. Furthermore, the resulting trifluoromethyl-substituted benzocyclobutenols
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exhibit remarkable thermal stability, making them promising candidates for molecular solar
thermal (MOST) energy storage systems.[1][2][3][4]

These application notes provide a comprehensive guide for the synthesis of a key fluorinated
acetophenone precursor and its subsequent photocyclization, based on the findings of Maag et
al. (2024).[1][2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the fluorinated
acetophenone precursor and its photocyclization product.

Molecular , .
Compound Structure _ Yield (%) Physical State
Weight ( g/mol )
1-(2-
methylphenyl)-2,
2,2- as Sanae 188.15 85 Colorless oil

trifluoroethan-1-

one

1-

Trifluoromethyl

( _ Y ‘O 188.15 >99 White solid
bicyclo[4.2.0]octa

-1,3,5-trien-7-ol

Experimental Protocols
Protocol 1: Synthesis of 1-(2-methylphenyl)-2,2,2-
trifluoroethan-1-one

This protocol describes the synthesis of the fluorinated acetophenone precursor via a Grignard
reaction.

Materials:

e 1-Bromo-2-methylbenzene
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e Magnesium turnings

e Anhydrous diethyl ether or Tetrahydrofuran (THF)
o Ethyl trifluoroacetate

e 1 M Hydrochloric acid

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate

e Round-bottom flasks

e Condenser

e Dropping funnel

o Magnetic stirrer and stir bar

e Heating mantle

* Ice bath

e Separatory funnel

» Rotary evaporator

« Silica gel for column chromatography

e Hexane and Ethyl acetate for chromatography
Procedure:

o Grignard Reagent Preparation:
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o In a flame-dried three-necked round-bottom flask equipped with a condenser, a dropping
funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

o Add a small crystal of iodine to activate the magnesium.

o Add a solution of 1-bromo-2-methylbenzene (1.0 eq) in anhydrous diethyl ether or THF via
the dropping funnel. The reaction is initiated by gentle heating.

o Once the reaction starts, add the remaining solution of 1-bromo-2-methylbenzene
dropwise to maintain a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the Grignard reagent.

o Reaction with Ethyl Trifluoroacetate:

o Cool the Grignard reagent solution to 0 °C in an ice bath.

o Add a solution of ethyl trifluoroacetate (1.1 eq) in anhydrous diethyl ether or THF dropwise
via the dropping funnel, maintaining the temperature below 5 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

e Work-up and Purification:

o Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M
hydrochloric acid until the aqueous layer is acidic.

o Transfer the mixture to a separatory funnel and separate the layers.

o Extract the agueous layer with diethyl ether (3 x 50 mL).

o Combine the organic layers and wash with saturated sodium bicarbonate solution, water,
and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator.
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o Purify the crude product by silica gel column chromatography using a hexane/ethyl
acetate gradient to afford 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one as a colorless oil.

Characterization:

e The product should be characterized by *H NMR, 13C NMR, °F NMR, and mass
spectrometry to confirm its identity and purity.

Protocol 2: Photocyclization to 1-
(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-o0l

This protocol details the photochemical conversion of the fluorinated acetophenone to the
corresponding benzocyclobutenol.

Materials:
e 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one
e Anhydrous and degassed solvent (e.g., acetonitrile, cyclohexane)

¢ Photochemical reactor (e.g., batch reactor with a medium-pressure mercury lamp or LED
array)

e Quartz or Pyrex reaction vessel

e Cooling system for the lamp and reaction vessel

e Magnetic stirrer and stir bar

» Nitrogen or Argon gas for deoxygenation

e Rotary evaporator

« Silica gel for column chromatography (if necessary)
o Hexane and Ethyl acetate for chromatography

Procedure:
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» Reaction Setup:

o Dissolve 1-(2-methylphenyl)-2,2,2-trifluoroethan-1-one in the chosen anhydrous and
degassed solvent in the photochemical reaction vessel. The concentration should be
relatively dilute (e.g., 0.01-0.05 M) to minimize intermolecular side reactions.

o Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
Oxygen can quench the excited triplet state of the ketone, reducing the reaction efficiency.

o Place the reaction vessel in the photochemical reactor and ensure the cooling system is
active to maintain a constant temperature (typically room temperature).

¢ Irradiation:

o Irradiate the solution with a suitable light source. A medium-pressure mercury lamp (which
has strong emission lines at 313 and 366 nm) or a high-power LED (e.g., 365 nm) are
effective. The use of a Pyrex filter is recommended to cut off short-wavelength UV light (<
290 nm) which can cause product decomposition.

o Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy. The reaction is
typically complete within a few hours, depending on the light source intensity and the scale
of the reaction.

o Work-up and Purification:
o Once the starting material is consumed, stop the irradiation.
o Remove the solvent under reduced pressure using a rotary evaporator.

o The product is often obtained in high purity. If necessary, the crude product can be purified
by silica gel column chromatography using a hexane/ethyl acetate gradient.

Characterization:

o The final product, 1-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol, should be
characterized by H NMR, 3C NMR, °F NMR, and mass spectrometry. X-ray crystallography
can be used to confirm the structure of the strained bicyclic system.
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Caption: Proposed reaction pathway for the photocyclization.

Experimental Workflow
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Caption: General experimental workflow for photocyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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